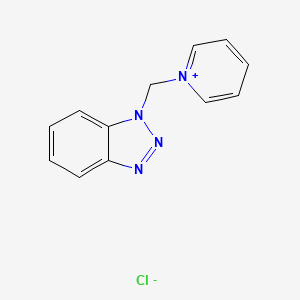![molecular formula C10H6BrF3OS B2454389 [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol CAS No. 2090924-00-6](/img/structure/B2454389.png)
[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1. Kinetics and Chemical Interactions
- Research on tetrasubstituted thiophens, including compounds similar to [3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol, shows the applicability of the Hammett relationship in understanding the kinetics of their reactions. This study provides insights into the interactions and reactivity of such compounds (Spinelli et al., 1972).
- Another study on the kinetics of bromo-nitro-thiophens, which are structurally related, contributes to understanding the transmission of substituent effects in such molecules. This is crucial for predicting chemical behavior in synthetic and natural environments (Spinelli et al., 1972).
2. Synthesis and Chemical Transformation
- The compound's structural analogs have been synthesized in various studies. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from a similar bromo-methanol compound, highlights the methods used to create structurally complex molecules with potential biological activity (Akbaba et al., 2010).
3. Catalysis and Organic Reactions
- In the field of catalysis, studies on compounds like tris(triazolyl)methanol-Cu(I) structures, which are related to the thiophen-based methanols, reveal their role in enhancing reaction efficiency and selectivity. This has implications for the development of more efficient synthetic pathways in organic chemistry (Ozcubukcu et al., 2009).
4. New Routes in Organic Synthesis
- The development of new synthetic routes for related compounds, such as 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, is significant for expanding the toolkit available to synthetic chemists, offering new ways to create complex molecules with specific properties (Sheng et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-bromo-7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3OS/c11-8-5-2-1-3-6(10(12,13)14)9(5)16-7(8)4-15/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIWFMLPYSGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromo-3-methylanilino)methyl]benzenecarbonitrile](/img/structure/B2454308.png)
![N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454311.png)

![1-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2454313.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2454314.png)
![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine](/img/structure/B2454315.png)
![1-({1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2454316.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)

![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)
![2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2454321.png)
![tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B2454322.png)
![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2454329.png)